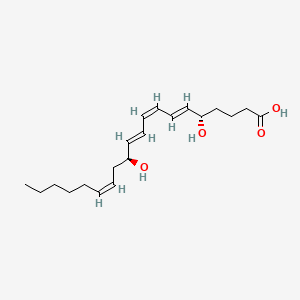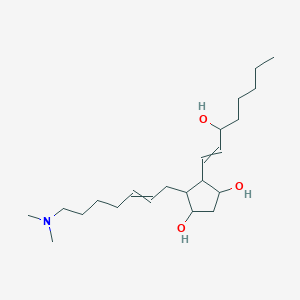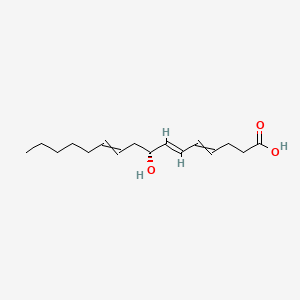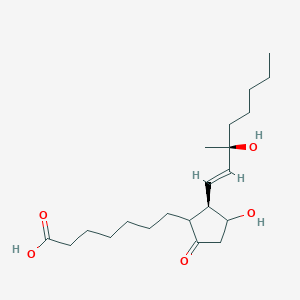![molecular formula C21H32O3 B10767978 methyl 4-[(2S,3S)-3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate](/img/structure/B10767978.png)
methyl 4-[(2S,3S)-3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[(2S,3S)-3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate is a compound with a complex chemical structure, incorporating both an oxirane (epoxide) ring and a polyunsaturated hydrocarbon chain. This unique arrangement of functional groups makes it a subject of interest in various fields of scientific research, including organic synthesis, materials science, and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-[(2S,3S)-3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate typically involves a series of stereoselective and regioselective reactions. Common steps include:
Epoxidation: : Formation of the oxirane ring through an epoxidation reaction, often using peracids such as meta-chloroperoxybenzoic acid (m-CPBA).
Polyene Introduction: : Addition of the polyunsaturated hydrocarbon chain through coupling reactions, such as the Wittig reaction or Stille coupling, to introduce the conjugated tetraene system.
Esterification: : Final step involving the esterification of the resulting compound with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods: In an industrial context, the production of this compound would be optimized for scalability and efficiency, potentially involving continuous flow processes and catalytic systems to improve yield and reduce reaction time. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, would also be emphasized to minimize environmental impact.
化学反应分析
Types of Reactions: Methyl 4-[(2S,3S)-3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups or increase the degree of unsaturation.
Reduction: : Reduction reactions can be used to saturate the double bonds in the polyunsaturated chain or open the epoxide ring.
Substitution: : Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Oxidation: : Utilizes reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: : Uses hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: : Involves nucleophiles like hydroxide ions (OH-) or thiolates (RS-).
Major Products: The major products formed from these reactions include various epoxide derivatives, saturated and unsaturated esters, and substituted alkanes and alkenes, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of complex molecules, particularly those requiring stereospecific and regioselective transformations.
Biology: In biological studies, it serves as a probe for studying enzyme mechanisms involving epoxide hydrolases and other enzymes that interact with polyunsaturated compounds.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound is explored for its use in the synthesis of advanced materials, such as polymers and coatings with specific mechanical and chemical properties.
作用机制
Molecular Targets and Pathways: The effects of methyl 4-[(2S,3S)-3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate are mediated through its interaction with various molecular targets, including enzymes and receptors involved in oxidative stress response and inflammation pathways. The epoxide group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins and DNA, leading to changes in their function and activity.
相似化合物的比较
Similar Compounds:
Methyl 4-(2,3-epoxypropyl)butanoate: : Similar in having an epoxide ring but lacks the extensive polyunsaturated chain.
Tetradeca-1,3,5,8-tetraene: : Shares the polyunsaturated chain but without the epoxide and ester functionalities.
Butanoic acid esters: : Commonly used in various applications, these compounds differ in lacking the epoxide and polyunsaturated components.
Uniqueness: The uniqueness of methyl 4-[(2S,3S)-3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate lies in its combination of an epoxide ring and a conjugated tetraene system, making it particularly versatile for various chemical transformations and applications in different fields.
This article provides a thorough overview of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C21H32O3 |
|---|---|
分子量 |
332.5 g/mol |
IUPAC 名称 |
methyl 4-[(2S,3S)-3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate |
InChI |
InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-14,16,19-20H,3-6,9,15,17-18H2,1-2H3/b8-7+,11-10+,13-12+,16-14+/t19-,20-/m0/s1 |
InChI 键 |
WTKAVFHPLJFCMZ-HCAUGEAPSA-N |
手性 SMILES |
CCCCC/C=C/C/C=C/C=C/C=C/[C@H]1[C@@H](O1)CCCC(=O)OC |
规范 SMILES |
CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1R,3R,5S,6S,18S)-6-hydroxy-18-(methoxymethyl)-1,5-dimethyl-11,16-dioxo-13,17-dioxapentacyclo[10.6.1.0^{2,10}.0^{5,9}.0^{15,19}]nonadeca-2(10),12(19),14-trien-3-yl acetate](/img/structure/B10767921.png)

![methyl 4-[3-[(1Z,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate](/img/structure/B10767929.png)
![sodium;(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate](/img/structure/B10767932.png)
![(4-acetamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B10767936.png)
![7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10767942.png)
![(E)-7-[3-[(E)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B10767944.png)

![(E)-7-[(2R,3S,4S)-4-hydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]-6-oxooxan-3-yl]hept-5-enoic acid](/img/structure/B10767970.png)

![(Z)-7-[(1S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10767980.png)
![(5S,6R,7E,9E,11E,14E)-6-[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B10767984.png)
